3-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1260385-03-2
Cat. No.: VC5359835
Molecular Formula: C7H5FN2
Molecular Weight: 136.129
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260385-03-2 |
|---|---|
| Molecular Formula | C7H5FN2 |
| Molecular Weight | 136.129 |
| IUPAC Name | 3-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) |
| Standard InChI Key | PASBFEOKJALVMO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NC=C2F)N=C1 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
3-Fluoro-1H-pyrrolo[2,3-b]pyridine (C₇H₅FN₂) features a bicyclic system comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. The fluorine substituent at the 3-position introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 136.129 g/mol | |
| IUPAC name | 3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| SMILES | C1=CC2=C(NC=C2F)N=C1 | |
| InChI key | PASBFEOKJALVMO-UHFFFAOYSA-N |
The fluorine atom’s inductive effect increases the acidity of adjacent protons, while the nitrogen atoms facilitate hydrogen bonding with biological targets .
Solubility and Stability
Experimental data on solubility remain limited, but analogous pyrrolopyridine derivatives exhibit moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Stability under physiological conditions is inferred from structural analogs, which show resistance to hydrolysis at neutral pH .
Synthetic Routes and Modifications
Key Derivatives and Analogues
Modifications at the 5-position of the pyrrolopyridine ring significantly impact biological activity. For example:
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4h (5-trifluoromethyl derivative): Displays FGFR1–3 IC₅₀ values of 7–25 nM, compared to 1900 nM for the unsubstituted parent compound .
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Chloro-fluoro analogues: Substitution with chlorine at the 4-position (e.g., 4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine) alters electronic density but reduces potency .
Biological Activities and Mechanisms
FGFR Inhibition Profile
3-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit selective inhibition of FGFR isoforms, with compound 4h showing the following IC₅₀ values:
The 5-trifluoromethyl group in 4h forms a hydrogen bond with glycine-485 (G485) in the FGFR1 ATP-binding pocket, enhancing affinity .
Anticancer Effects
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In vitro antiproliferation: 4h inhibits 4T1 murine breast cancer cell proliferation with an IC₅₀ of 10 μM .
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Apoptosis induction: Treatment with 4h increases caspase-3/7 activity by 3.5-fold in 4T1 cells .
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Anti-metastatic activity: 4h reduces 4T1 cell migration and invasion by 62% and 58%, respectively, at 1 μM .
Comparative Pharmacological Analysis
Substituent Effects on Potency
The table below contrasts the activity of 3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives:
| Compound | R Group | FGFR1 IC₅₀ (nM) | 4T1 Cell Inhibition (%) |
|---|---|---|---|
| 1 | None | 1900 | 16 ± 0.62 |
| 4a | 5-CF₃ | 95 | 33 ± 0.50 |
| 4h | 5-CF₃, 3-OCH₃ | 7 | 89 ± 1.20 |
Structural Analogues
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4-Chloro-3-fluoro derivative: Reduced FGFR1 potency (IC₅₀ > 1000 nM) due to weaker hydrogen bonding with aspartate-641 (D641) .
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Methoxy-substituted derivatives: Enhanced hydrophobic interactions within the FGFR binding pocket improve cellular activity .
Pharmacological Optimization and Prospects
Lead Compound Development
The low molecular weight (136.13 g/mol) and synthetic tractability of 3-fluoro-1H-pyrrolo[2,3-b]pyridine make it a promising candidate for further optimization. Strategies include:
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